molecular formula C12H4Cl2O3 B1587115 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride CAS No. 7267-14-3

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

Cat. No.: B1587115
CAS No.: 7267-14-3
M. Wt: 267.06 g/mol
InChI Key: FCSWROAHPQGTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium dichromate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride involves its reactivity as an anhydride. The compound can undergo hydrolysis to form the corresponding diacid, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar compounds to 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride include:

The uniqueness of this compound lies in its specific reactivity and applications in dye synthesis and other industrial processes .

Properties

IUPAC Name

8,10-dichloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSWROAHPQGTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399212
Record name 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-14-3
Record name 6,7-Dichloro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
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4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
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4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
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4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
Reactant of Route 5
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
Reactant of Route 6
4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

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